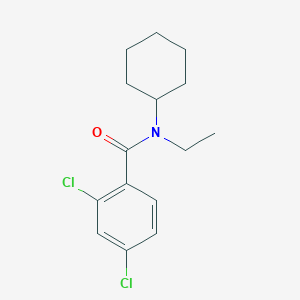
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with a complex structure, featuring both phenoxy and acetamide functional groups
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: This compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may focus on its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-(4-tert-butylphenoxy)-N-(2-methylphenyl)acetamide: This compound lacks the methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-6-11-18(23-5)17(12-14)21-19(22)13-24-16-9-7-15(8-10-16)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDKSVVHZFHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B5791500.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
![N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine](/img/structure/B5791506.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)
![4-[(2-ethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5791530.png)

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5791543.png)
![2-[(4-methoxybenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5791548.png)
![N-[2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5791558.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
![1-(2-methoxyphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5791577.png)
